molecular formula C20H16N2O2S2 B4538522 (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4538522
M. Wt: 380.5 g/mol
InChI Key: DQQRIVCUJFBWLO-MSUUIHNZSA-N
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Description

The compound “(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a thiazolidinone core fused with an indole scaffold. Its structure includes:

  • A 1,3-thiazolidin-4-one ring substituted with a 2-thioxo group and a 2-phenylethyl chain at position 2.
  • A (3Z)-configured indol-2-one moiety with a methyl group at position 1, which is conjugated to the thiazolidinone via a ylidene linkage.

This Z-configuration is critical for its stereoelectronic properties, influencing both its reactivity and biological interactions . The compound belongs to a class of molecules studied for their antimicrobial and antifungal activities, as evidenced by structural analogs tested against Gram-positive/negative bacteria and fungi . Its synthesis typically involves condensation reactions under reflux conditions, as seen in related thiazolidinone derivatives .

Properties

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-21-15-10-6-5-9-14(15)16(18(21)23)17-19(24)22(20(25)26-17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQRIVCUJFBWLO-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the thiazolidinone ring, and the final coupling of these components. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under basic conditions.

    Coupling of the Indole and Thiazolidinone Components: The final step involves the coupling of the indole core with the thiazolidinone ring through a condensation reaction, typically under acidic or basic conditions, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thioethers or amines, depending on the reducing agent and conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and amines.

    Substitution: Various substituted derivatives of the indole and thiazolidinone rings.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific fields:

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex molecules.
  • Coordination Chemistry : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

  • Biological Activities : Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

  • Therapeutic Agent : Explored as a potential therapeutic agent for treating diseases such as cancer and bacterial infections.

Industry

  • Material Development : Utilized in developing new materials like polymers and dyes because of its unique chemical properties.

Molecular Targets

  • Enzymes involved in metabolic pathways
  • Receptors related to cell signaling
  • Proteins associated with cell proliferation and apoptosis

Pathways Involved

The compound may modulate pathways linked to inflammation, cancer progression, and microbial resistance, highlighting its therapeutic potential.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
ThiazolidinedionesThiazolidinone ring structureAntidiabetic agents
Indole DerivativesIndole coreVarious therapeutic applications

Uniqueness

The uniqueness of this compound lies in the combination of the indole core and thiazolidinone ring, which provides specific chemical and biological properties not found in other similar compounds.

Research indicates that this compound exhibits significant biological activities attributed to its interaction with various molecular targets within cells:

Key Biological Effects

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell growth.
  • Anti-inflammatory Effects : Potential to reduce inflammation in various models.

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes such as signal transduction, gene expression, and metabolism.

    Pathways Involved: Pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • 2-Phenylethyl vs.
  • Methyl vs. Methoxycarbonyl : The methyl group on the indole ring (target compound) reduces steric hindrance compared to bulkier methoxycarbonyl derivatives, possibly favoring target binding .
  • Isobutyl Substituent () : The branched alkyl chain may confer higher metabolic stability but lower solubility compared to the phenylethyl group.

Physicochemical Properties

Property Target Compound (Inferred) Compound 13 () Compound 16 ()
Melting Point (°C) ~250–300 (estimated) 247–249 >300
IR ν(C=O) (cm⁻¹) ~1700–1750 1785, 1714 1781, 1707
^1H NMR (δ, ppm) Aromatic peaks: ~7.0–8.5 7.15–8.19 7.48–8.35

The higher melting point of Compound 16 (>300°C) correlates with its rigid morpholino substituent, while the target compound’s phenylethyl group likely reduces crystallinity .

Antimicrobial Efficacy ():

Compound ID Gram(+) (e.g., S. aureus) MIC (μg/mL) Gram(−) (e.g., E. coli) MIC (μg/mL) Antifungal Activity
Target Compound Data not reported Data not reported Data not reported
Compound 13 8–16 16–32 Moderate
Compound 16 4–8 8–16 High

Inferences :

  • Electron-withdrawing groups (e.g., fluorine in Compound 13) enhance activity against Gram-negative bacteria.
  • Morpholino-substituted Compound 16 shows superior antifungal activity, likely due to improved hydrogen bonding with fungal enzymes .

Biological Activity

Overview

The compound (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule recognized for its potential biological activities. Characterized by an indole core and a thiazolidinone ring, this compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula for the compound is C20H16N2O2S2C_{20}H_{16}N_{2}O_{2}S_{2} with a molecular weight of approximately 380.48 g/mol. Key chemical properties include:

PropertyValue
Boiling Point497.8 ± 55.0 °C (Predicted)
Density1.45 ± 0.1 g/cm³ (Predicted)
pKa-1.95 ± 0.20 (Predicted)

These properties influence the compound's solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells:

Molecular Targets:

  • Enzymes involved in metabolic pathways
  • Receptors related to cell signaling
  • Proteins associated with cell proliferation and apoptosis

Pathways Involved:
The compound may modulate pathways linked to inflammation, cancer progression, and microbial resistance, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones can effectively inhibit bacterial growth against various pathogens .

Case Study:
In one study, derivatives were evaluated for their minimum inhibitory concentration (MIC) against several bacterial strains. The best-performing compounds showed MIC values in the range of 10.7–21.4 μmol/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar thiazolidinone derivatives have demonstrated moderate to high cytotoxicity against cancer cell lines such as TK-10 and HT-29 .

Research Findings:
A series of new compounds related to this structure were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that certain modifications to the thiazolidinone ring significantly enhanced anticancer activity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown promise in reducing inflammation. Research has indicated that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

Key Observations:

  • Substituents at the Indole Ring: The presence of electron-withdrawing groups tends to enhance activity.
  • Thiazolidinone Modifications: Alterations in the thiazolidinone moiety can either enhance or diminish biological efficacy depending on the nature of substitutions.

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of an indole core with a thiazolidinone structure, distinguishing it from other thiazolidinediones used primarily as antidiabetic agents.

Compound TypeExamplesApplications
ThiazolidinedionesPioglitazoneAntidiabetic agents
Indole DerivativesIndomethacinAnti-inflammatory
Target Compound(3Z)-1-methyl...Antimicrobial, anticancer

Q & A

Q. What synthetic methodologies are reported for preparing (3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one?

  • Method A (Condensation Route): A mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives and 2-thioxo-thiazolidin-4-one derivatives is refluxed in acetic acid with sodium acetate as a catalyst. Reaction times range from 2.5–5 hours, followed by recrystallization from acetic acid or DMF/acetic acid mixtures .
  • Method B (Multi-Step Synthesis): Involves sequential reactions, such as alkylation of indole precursors followed by cyclization with thiourea derivatives. Yields vary depending on solvent polarity and temperature optimization .
  • Critical Parameters:
  • Sodium acetate enhances electrophilicity of the aldehyde group in condensation reactions .
  • Solvent choice (e.g., acetic acid vs. ethanol) impacts reaction rates and purity .

Q. How is the compound characterized structurally?

  • Spectroscopic Techniques:
  • FT-IR: Confirms presence of thioxo (C=S) groups (stretching ~1200–1250 cm⁻¹) and carbonyl (C=O) groups (~1680–1720 cm⁻¹) .
  • NMR: Assigns Z-configuration via coupling constants (e.g., ³J values for olefinic protons) and distinguishes methyl/ethyl substituents .
    • Single-Crystal X-ray Diffraction:
      Resolves stereochemistry and confirms the (3Z) configuration. Bond angles and torsion angles are compared to DFT-optimized structures for validation .

Q. What are the stability considerations for this compound under varying conditions?

  • Thermal Stability: Decomposition observed above 200°C via TGA-DSC analysis. Melting points are typically >250°C, indicating high thermal resilience .
  • Photostability: Susceptible to UV-induced isomerization (Z→E). Storage in amber vials under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Case Study: Discrepancies between solution-state NMR (indicating dynamic equilibrium) and solid-state X-ray data (fixed Z-configuration) suggest solvent-dependent conformational flexibility. Variable-temperature NMR (VT-NMR) and NOESY experiments can elucidate rotational barriers around the thiazolidinone-indole bond .
  • Mitigation Strategy: Cross-validate with computational methods (e.g., DFT calculations of energy barriers) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalytic Optimization: Substituting sodium acetate with ionic liquids (e.g., [BMIM]BF₄) improves reaction rates by 30% due to enhanced electrophilicity .
  • Solvent Screening: Ethanol/water mixtures reduce side-product formation (e.g., dimerization) compared to pure acetic acid .
  • Table 1: Yield Comparison Under Different Conditions
ConditionSolventCatalystYield (%)
Method A (Reflux)Acetic acidNaOAc73
Method B (Reflux)Ethanol/H₂OIonic liquid85

Q. What mechanistic insights exist for the compound’s biological activity (e.g., antimicrobial)?

  • Hypothesized Mechanism: The thioxo-thiazolidinone moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) .
  • Supporting Evidence:
  • Docking Studies: Predict high affinity for Staphylococcus aureus enoyl-ACP reductase (PDB: 3V67) .
  • SAR Analysis: Substitution at the 3-(2-phenylethyl) position enhances lipophilicity, improving membrane penetration .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

  • Oxidative Pathways:
  • The indole ring undergoes hydroxylation at the 5-position with H₂O₂/Fe²⁺, forming quinone-like metabolites .
    • Reductive Pathways:
  • NaBH₄ reduces the thioxo group to thiol, altering bioactivity. Controlled reduction requires low temperatures (-20°C) .

Methodological Guidelines

Q. What protocols are recommended for assessing purity and isomer ratios?

  • HPLC Conditions:
  • Column: C18 (5 µm, 250 × 4.6 mm)
  • Mobile Phase: Acetonitrile/0.1% TFA (70:30)
  • Detection: UV at 254 nm
  • Retention Time: ~12.3 min for Z-isomer .

Q. How to design stability-indicating assays for formulation studies?

  • Forced Degradation: Expose to 0.1N HCl (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 48 hours. Monitor degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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